2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Overview
Description
2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound featuring multiple functional groups, including a bromo group, a benzamide moiety, and a thiazole ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to react 4-phenylthiazole-2-carboxylic acid with 3-methyl-1H-pyrazol-5-amine under suitable conditions to form the intermediate thiazole-pyrazole compound. Subsequent bromination and benzamide formation steps are then carried out to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromo group.
Substitution: : Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used, but it may involve binding to enzymes or receptors, inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiazole derivatives or benzamide derivatives, but the presence of both the bromo group and the pyrazole ring sets it apart. Some similar compounds include:
Thiazole derivatives: : Compounds containing the thiazole ring with various substituents.
Benzamide derivatives: : Compounds featuring the benzamide moiety with different substituents.
Properties
IUPAC Name |
2-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-11-18(23-19(26)15-9-5-6-10-16(15)21)25(24-13)20-22-17(12-27-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVDRRLUCHGDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Br)C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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